molecular formula C15H19NO4 B139430 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid CAS No. 149353-95-7

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No. B139430
M. Wt: 277.31 g/mol
InChI Key: FOOWPXAXLKCQAE-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. It has a carboxylic acid group at the 7-position and a tert-butoxycarbonyl (Boc) group at the 2-position . The Boc group is a common protecting group in organic synthesis, particularly for amines .


Synthesis Analysis

While specific synthesis methods for this compound were not found, Boc-protected amino acids and their derivatives can be synthesized from commercially available amino acids . The Boc group can be introduced via reaction with di-tert-butyl dicarbonate in the presence of a base .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, a process known as deprotection . This is a common step in peptide synthesis and other organic reactions involving Boc-protected amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could allow for hydrogen bonding and could influence the compound’s solubility in different solvents .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives, including 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, are recognized for their significant potential in therapeutic applications. Initially identified for neurotoxic effects, certain tetrahydroisoquinolines have been found to exhibit neuroprotective properties, particularly against Parkinsonism. Furthermore, these compounds have been explored for their anticancer capabilities, exemplified by the FDA's approval of trabectedin for soft tissue sarcomas. The versatility of tetrahydroisoquinolines extends to potential treatments for infectious diseases such as malaria, tuberculosis, and various viral infections. The development of novel derivatives continues to show promise for diverse therapeutic applications, including CNS disorders and metabolic diseases (Singh & Shah, 2017).

Role in Drug Synthesis

The compound's structural flexibility, evidenced by the presence of carboxylic acid and tertiary butyl groups, allows for its utility in drug synthesis. Levulinic acid, a compound related to carboxylic acid derivatives, showcases the importance of these functional groups in the synthesis of various drugs. It highlights the potential for carboxylic acid derivatives to serve as key intermediates in the development of therapeutic agents, potentially leading to cost-effective and simplified synthesis processes for medications across various disease categories (Zhang et al., 2021).

Antioxidant and Environmental Applications

Carboxylic acids, including those with structures similar to 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, have been identified as potent antioxidants. These compounds are beneficial in pharmaceuticals, food preservation, and potentially in environmental protection by mitigating oxidative stress and damage. Their application in removing pollutants from wastewater through enzymatic and non-enzymatic methods further demonstrates their environmental significance, offering a cleaner alternative to traditional chemical treatments (Munteanu & Apetrei, 2021).

Safety And Hazards

While specific safety data for this compound is not available, general precautions should be taken when handling it, as with all chemicals. This includes avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment .

Future Directions

The use of Boc-protected amino acids and their derivatives is a well-established strategy in organic synthesis . Future research could explore new synthetic applications for these compounds, as well as methods to improve their synthesis and handling .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOWPXAXLKCQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597169
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

CAS RN

149353-95-7
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (5.8 g, 0.136 mol) dissolved in water (73 ml) was added to a solution of 2-tert-butyl 7-methyl-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate (7.9 g, 0.027 mol) in methanol (110 ml), and the mixture was stirred for 4 h. The solvent was removed in vacuo. Water and diethyl ether were added to the residue, and the phases were separated. The aqueous phase was adjusted to an acidic pH with dilute aqueous HCl solution and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting crude product was used directly in the following stage. Yield: 5.8 g (76%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One
Name
2-tert-butyl 7-methyl-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
Quantity
7.9 g
Type
reactant
Reaction Step Two

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